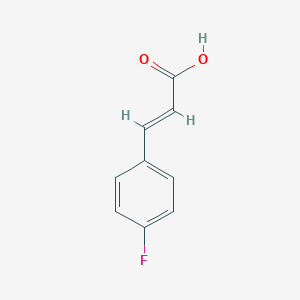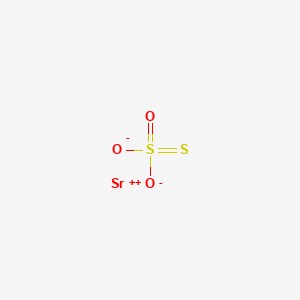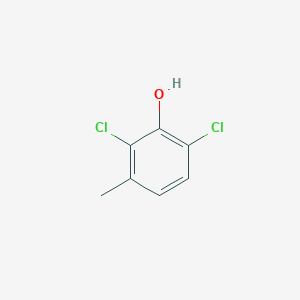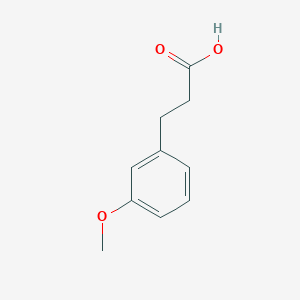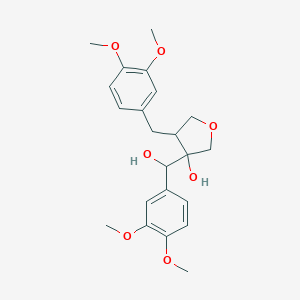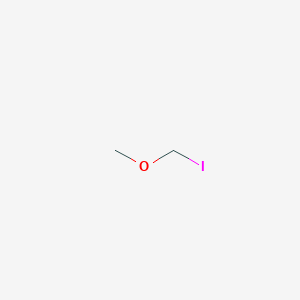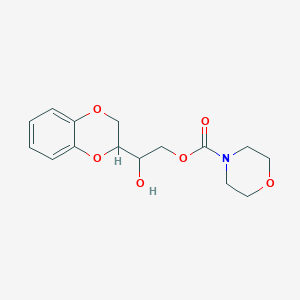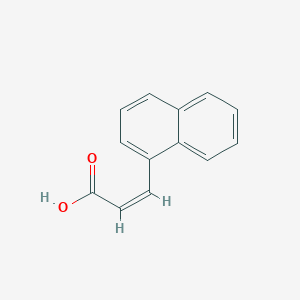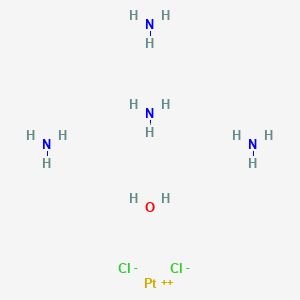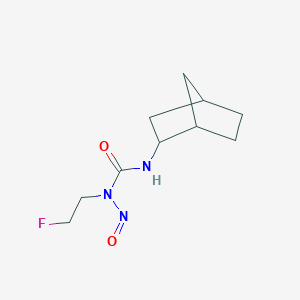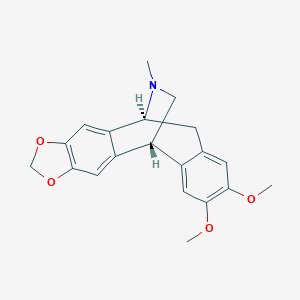
Amurensinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amurensinine is a natural alkaloid compound that is found in the roots of several plant species, including Nelumbo nucifera, Nymphaea tetragona, and Nuphar japonicum. It has gained significant attention in recent years due to its potential therapeutic properties and its ability to modulate various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- A convergent and enantioselective synthesis of amurensinine was achieved using mild and selective C-H and C-C bond insertion reactions. This synthesis highlights the utility of palladium-catalyzed aerobic oxidative kinetic resolution in natural product synthesis (Tambar, Ebner, & Stoltz, 2006).
- Another study presented a simple and efficient synthetic route to chiral isopavines, including amurensinine, using optically active β-amino alcohols as chiral support, demonstrating a novel approach in the synthesis of complex molecular structures (Carrillo, Badía, Domínguez, Vicario, & Tellitu, 1997).
Biological Activities
- Amurensinine, along with other alkaloids, was isolated from Papaver nudicaule L., suggesting its natural occurrence and potential biological significance in the plant species (Istatkova, Philipov, Yadamsurenghiin, Samdan, & Dangaa, 2008).
- In a study on antiviral effects, amurensinine was found to exhibit selective antiviral effects against specific viruses, indicating its potential application in antiviral therapies (Istatkova, Nikolaeva-Glomb, Galabov, Yadamsuren, Samdan, Dangaa, & Philipov, 2012).
- Research on Papaver Nudicaule, a plant containing amurensinine, suggests that its components have antitussive and antalgic properties, differentiating their mechanism from morphine, which may be useful in the treatment of drug addiction (Qin, 2006).
Pharmacological Applications
- Amurensin H, a derivative of amurensinine, demonstrated anti-inflammatory effects in asthma-like reactions in sensitized mice, suggesting its therapeutic potential in treating allergic airway inflammation (Li, Yao, Bai, Lin, & Cheng, 2006).
- Another study found that amurensin H ameliorated lipopolysaccharide/cigarette smoke–induced airway inflammation, indicating its potential use in treating chronic obstructive pulmonary disease (COPD) (Fan, Zhang, Yao, Bai, Yang, Ma, Fan, Li, Yuan, Lin, & Hou, 2019).
Propiedades
Número CAS |
10470-47-0 |
|---|---|
Nombre del producto |
Amurensinine |
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1 |
Clave InChI |
CHGJYZLWIIUFAG-CVEARBPZSA-N |
SMILES isomérico |
CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES canónico |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Sinónimos |
amurensinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



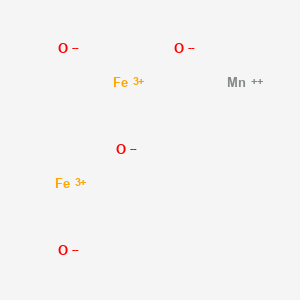
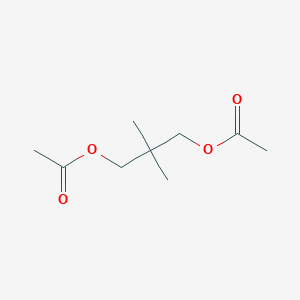
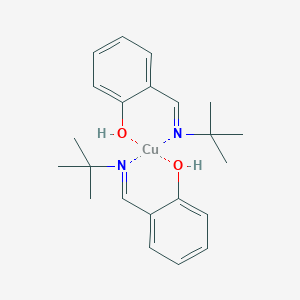
![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)
